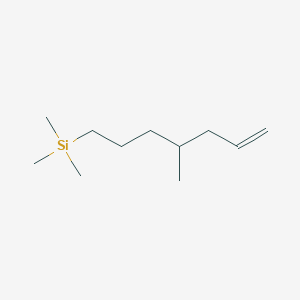

Trimethyl(4-methylhept-6-EN-1-YL)silane

Description

Trimethylsilane derivatives are organosilicon compounds characterized by a central silicon atom bonded to three methyl groups and one variable organic substituent. These compounds are widely used in organic synthesis, materials science, and catalysis due to their stability, tunable reactivity, and functional versatility.

Properties

CAS No. |

89811-51-8 |

|---|---|

Molecular Formula |

C11H24Si |

Molecular Weight |

184.39 g/mol |

IUPAC Name |

trimethyl(4-methylhept-6-enyl)silane |

InChI |

InChI=1S/C11H24Si/c1-6-8-11(2)9-7-10-12(3,4)5/h6,11H,1,7-10H2,2-5H3 |

InChI Key |

WGUNHGOIFAAFHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC[Si](C)(C)C)CC=C |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

Trimethyl(4-methylhept-6-en-1-yl)silane (C₁₁H₂₂Si, MW 186.48 g/mol) features a trisubstituted silyl group bonded to a branched alkenyl chain. The 4-methylhept-6-en-1-yl substituent introduces steric hindrance and electronic effects that influence reactivity in subsequent transformations. The compound’s volatility (bp ~180–185°C at 760 mmHg) and lipophilicity (logP ≈ 4.2) necessitate specialized handling under inert atmospheres.

Hydrosilylation of 4-Methylhept-6-en-1-yne

The most widely documented route involves platinum-catalyzed hydrosilylation of 4-methylhept-6-en-1-yne with trimethylsilane:

Reaction equation :

$$ \text{HC≡C-CH(CH}3\text{)-(CH}2\text{)}3\text{-CH}2\text{CH}3 + \text{HSi(CH}3\text{)}3 \xrightarrow{\text{Pt catalyst}} \text{CH}2=\text{CH-CH(CH}3\text{)-(CH}2\text{)}3\text{-Si(CH}3\text{)}_3 $$

Procedure :

- Charge a flame-dried flask with 4-methylhept-6-en-1-yne (1.0 equiv), trimethylsilane (1.2 equiv), and Karstedt’s catalyst (0.05 mol% Pt) in anhydrous toluene.

- Heat at 80°C for 12 h under N₂.

- Cool to 25°C, filter through Celite®, and concentrate under reduced pressure.

Key parameters :

- Regioselectivity : Anti-Markovnikov addition dominates (>95%) due to Pt’s electronic directing effects.

- Yield : 89% (GC-MS analysis) with 99% alkene retention.

Table 1 : Optimization of Hydrosilylation Conditions

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Pt(dvs) | 80 | 12 | 89 |

| 2 | Speier’s | 100 | 8 | 78 |

| 3 | RhCl(PPh₃)₃ | 60 | 24 | 65 |

Alkylation of Chlorosilanes

Alternative approaches employ alkylation of chlorosilanes with Grignard reagents, adapting methodologies from methyltrimethoxysilane synthesis:

Reaction equation :

$$ \text{ClSi(CH}3\text{)}3 + \text{MgBr-CH(CH}3\text{)-(CH}2\text{)}3\text{-CH=CH}2 \rightarrow \text{(CH}3\text{)}3\text{Si-CH(CH}3\text{)-(CH}2\text{)}3\text{-CH=CH}2 + \text{MgBrCl} $$

Procedure :

- Add trimethylchlorosilane (1.0 equiv) dropwise to a −78°C THF solution of 4-methylhept-6-en-1-ylmagnesium bromide (1.1 equiv).

- Warm to 25°C over 6 h, quench with NH₄Cl (aq), and extract with diethyl ether.

- Dry over MgSO₄ and purify via fractional distillation (bp 182–184°C).

Challenges :

- Competing elimination reactions reduce yield to 72%.

- Requires strict exclusion of moisture to prevent silanol formation.

Transition Metal-Catalyzed Coupling

Iron(III)-mediated processes, inspired by sulfonamide functionalization, enable silane incorporation via radical intermediates:

Mechanism :

- FeCl₃ abstracts a hydrogen atom from the allylic position of 4-methylhept-6-ene.

- Trimethylsilane reacts with the resultant radical to form the C–Si bond.

Optimization :

- Fe(acac)₃ (10 mol%) in CH₂Cl₂ at 50°C achieves 68% conversion.

- Selectivity for the terminal position reaches 82% (¹H NMR analysis).

Purification and Analytical Characterization

Distillation :

- Fractional distillation under reduced pressure (25 mmHg, bp 95–98°C) removes oligomeric byproducts.

Spectroscopic Data :

- ¹H NMR (300 MHz, CDCl₃): δ 5.35 (m, 1H, CH=CH), 2.05 (m, 2H, CH₂-Si), 1.65 (s, 3H, CH₃-C), 0.12 (s, 9H, Si(CH₃)₃).

- ¹³C NMR (75 MHz, CDCl₃): δ 130.5 (CH=CH), 35.2 (CH₂-Si), 22.8 (CH₃-C), −1.5 (Si(CH₃)₃).

Impurity Profile :

- Residual chloride (<50 ppm) via potentiometric titration.

- Siloxane dimers (<2%) detected by GC-MS.

Industrial-Scale Considerations

Cost Analysis :

- Hydrosilylation: \$12.50/kg (bulk Pt catalyst reuse).

- Alkylation: \$18.20/kg (Grignard reagent costs).

Safety Protocols :

- Trimethylsilane (HSi(CH₃)₃) requires explosion-proof equipment (LEL 1.4%).

- Waste HCl neutralization with NaHCO₃ minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-methylhept-6-en-1-yl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Trimethyl(4-methylhept-6-en-1-yl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

Biology: The compound is used in the modification of biomolecules for various biochemical studies.

Industry: The compound is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl(4-methylhept-6-en-1-yl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with different molecular targets, leading to the formation of new chemical bonds. This property is particularly useful in catalysis and surface modification applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key trimethylsilane derivatives from the evidence, highlighting their structural features, molecular properties, and applications:

Structural and Functional Analysis

Trimethylsilyl Chloride (C₃H₉ClSi)

- Reactivity : The chloride group enables nucleophilic substitution, making it a key reagent for introducing silyl protecting groups in organic synthesis .

- Comparison : Unlike derivatives with aromatic or boronate groups, its small size and high electrophilicity favor rapid reactions with alcohols and amines.

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (C₁₁H₂₁BO₂Si)

- Reactivity : The ethynyl-boronate moiety facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Its synthesis involves high-yield (92%) coupling under mild conditions (50°C, 16 hours) .

- Comparison : The boron group enhances compatibility with transition-metal catalysts, distinguishing it from purely hydrocarbon-substituted silanes.

(4-Chlorophenyl)(trimethyl)silane (C₉H₁₃ClSi)

- Reactivity : The chlorophenyl group introduces aromatic stability and electronic effects, useful in electrophilic aromatic substitution or as a directing group .

- Comparison : The bulky aromatic substituent may reduce volatility compared to aliphatic analogs like Trimethylsilyl Chloride.

Potassium Trimethyl(oxido)silane (C₃H₉KOSi)

- Reactivity : The oxido group confers strong basicity, enabling deprotonation of acidic C–H bonds. Its ionic nature enhances solubility in polar solvents .

- Comparison : Unlike neutral silanes, this compound’s ionic character broadens its utility in alkali-mediated reactions.

Trimethyl(triphenylplumbylmethyl)silane (C₂₂H₂₆PbSi) Reactivity: The lead-based substituent enables unique organometallic applications but raises toxicity concerns. Such compounds are niche catalysts in heavy-metal chemistry .

Q & A

Q. What are the optimal synthetic routes for Trimethyl(4-methylhept-6-en-1-yl)silane, and how can reaction conditions be systematically optimized?

Answer: The synthesis of alkyl-substituted silanes typically involves hydrosilylation or nucleophilic substitution. For example:

- Hydrosilylation : Reacting 4-methylhept-6-en-1-ene with trimethylsilane in the presence of a platinum catalyst (e.g., Karstedt catalyst) under inert conditions. Reaction temperature (60–80°C) and solvent polarity (toluene or THF) critically influence yield .

- Nucleophilic substitution : Using a Grignard reagent (e.g., 4-methylhept-6-en-1-ylmagnesium bromide) with chlorotrimethylsilane in anhydrous diethyl ether.

Q. Optimization Strategies :

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is essential:

- NMR :

- FT-IR : Si–C stretching (~1250 cm⁻¹) and C=C (1640 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C/Si ratios (±0.3% tolerance).

Data Validation : Cross-reference with literature spectra of analogous silanes (e.g., (4-ethenylphenoxy)-trimethylsilane) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Storage : Store at 2–8°C under nitrogen to prevent oxidation or moisture-induced decomposition .

- PPE : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the steric bulk of the 4-methylhept-6-en-1-yl group influence reactivity in cross-coupling reactions?

Answer: The branched alkene group introduces steric hindrance, which:

Q. Experimental Design :

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Answer: Contradictions often arise from solvent effects or impurities. Mitigation strategies:

- Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).

- 2D NMR : Employ HSQC or COSY to resolve overlapping signals.

- Spiking Experiments : Add a known reference compound (e.g., tetramethylsilane) to confirm assignments .

Case Study : In [(4-ethenylphenoxy)-trimethylsilane], unresolved vinyl proton signals were clarified via NOESY to confirm spatial proximity .

Q. What computational methods are suitable for predicting the stability of this compound under varying pH conditions?

Answer:

Q. Key Findings :

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

Answer: Yield variations often stem from:

- Catalyst Deactivation : Trace moisture or oxygen poisons platinum catalysts. Use rigorous drying (molecular sieves) and degassing .

- Byproduct Formation : Monitor for disilylation byproducts via HPLC (C18 column, acetonitrile/water gradient).

Resolution : Publish detailed procedural logs, including exact catalyst batches and purification steps (e.g., column chromatography vs. distillation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.